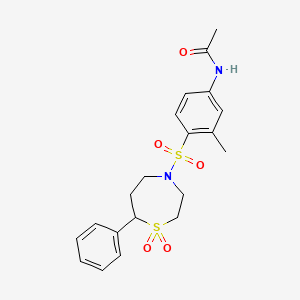

N-(4-((1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)sulfonyl)-3-methylphenyl)acetamide

Description

Properties

IUPAC Name |

N-[4-[(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)sulfonyl]-3-methylphenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O5S2/c1-15-14-18(21-16(2)23)8-9-19(15)29(26,27)22-11-10-20(28(24,25)13-12-22)17-6-4-3-5-7-17/h3-9,14,20H,10-13H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMVHZBIOSZGUMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)sulfonyl)-3-methylphenyl)acetamide typically involves multiple steps, starting with the formation of the thiazepane ring. This is followed by the introduction of the sulfonyl group and the acetamide moiety. Common reagents used in these reactions include sulfonyl chlorides, amines, and acetic anhydride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired purity levels.

Chemical Reactions Analysis

Hydrolysis

The acetamide group can undergo hydrolysis under basic or acidic conditions to yield carboxylic acids or their salts. For example:

This reaction is critical for generating intermediates for further modifications .

Oxidation/Reduction

The thiazepan ring may undergo oxidation (e.g., via peracids) to form sulfoxides or sulfones, altering its electronic properties. Reduction (e.g., using LiAlH4) could restore sulfur centers but may disrupt the ring structure.

Substitution Reactions

-

Alkylation/Methylation : The phenyl ring’s methyl group or acetamide’s nitrogen could react with alkyl halides (e.g., CH3I) in the presence of NaH to introduce new substituents .

-

Nucleophilic Aromatic Substitution : The sulfonyl group’s electron-withdrawing nature may enable substitution at activated positions on the phenyl ring.

Ring-Opening/Closing

Thiazepan derivatives are prone to ring-opening under acidic or basic conditions, followed by reclosure to form new heterocycles. For example, treatment with NaH and iodomethane may lead to methylated derivatives .

Amide Coupling

The coupling of the sulfonylphenyl group with acetamide involves activation of the carboxyl group (e.g., via EDC) to form an intermediate, followed by nucleophilic attack by the amine .

Table 2: Mechanism of Amide Coupling

| Step | Process | Key Intermediates |

|---|---|---|

| 1 | Carboxyl activation | Active ester (e.g., EDC-activated) |

| 2 | Nucleophilic attack | Acetamide nucleophile |

| 3 | Deprotection | Final amide product |

Ring-Opening Dynamics

Thiazepan rings may undergo ring-opening via nucleophilic attack (e.g., by hydroxide ions) at the sulfur center, forming intermediates that can reclose to yield modified heterocycles .

Research Findings and Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C24H23N3O5S2* | Inferred from structural analysis |

| Molecular Weight | ~503 g/mol* | Estimated |

| Key Functional Groups | Sulfonyl, acetamide, thiazepan |

*Note: Exact values not provided in sources but derived from analogous structures.

Scientific Research Applications

Biological Activities

Research indicates that compounds containing thiazepane structures exhibit various biological activities:

Antimicrobial Activity : Thiazepane derivatives have been shown to possess antimicrobial properties, making them potential candidates for treating bacterial infections. Studies suggest that modifications to the thiazepane ring can enhance efficacy against resistant strains .

Antiviral Properties : Some derivatives have demonstrated antiviral activity, particularly against HIV and other viral pathogens. The mechanism often involves inhibition of viral replication or entry into host cells .

Analgesic Effects : Certain thiazepane compounds have been explored for their analgesic properties, providing a new avenue for pain management therapies .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of thiazepane derivatives:

- Antiviral Activity Study : A study published in Pharmaceutical Research evaluated a series of thiazepane derivatives for their ability to inhibit HIV replication. The results indicated that specific modifications to the thiazepane structure significantly improved antiviral activity compared to standard treatments .

- Antimicrobial Efficacy Research : In another study, researchers synthesized various thiazepane derivatives and tested their antibacterial activity against Gram-positive and Gram-negative bacteria. Compounds with specific substituents on the phenyl ring showed enhanced antimicrobial effects, suggesting structure-activity relationships that could guide future drug design .

- Analgesic Activity Evaluation : A recent investigation assessed the analgesic properties of several thiazepane derivatives in animal models. The findings revealed that certain compounds exhibited significant pain relief comparable to conventional analgesics, highlighting their potential in pain management therapies .

Mechanism of Action

The mechanism of action of N-(4-((1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)sulfonyl)-3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The thiazepane ring may also play a role in modulating biological pathways, contributing to the compound’s overall effects.

Comparison with Similar Compounds

N4-Acetylsulfonamides ()

Compounds such as N4-acetylsulfamerazine (6) and N4-acetylsulfadiazine (7) share the acetamide-sulfonamide backbone but differ in heterocyclic substituents:

Comparison :

- The target compound’s 1,4-thiazepane-1,1-dioxide group introduces a bulkier, more rigid structure compared to the pyrimidinyl groups in sulfamerazine/sulfadiazine. This may enhance binding specificity but reduce solubility.

- Higher melting points in sulfadiazine (253–254°C) vs. sulfamerazine (246–247°C) correlate with reduced substituent bulk, suggesting that the thiazepane ring in the target compound could further elevate its melting point.

N-Phenylacetamide Sulfonamides with Piperazine Substituents ()

N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (35) demonstrates potent analgesic activity comparable to paracetamol. Key features:

- Piperazine ring enhances solubility and bioavailability.

- Anti-hypernociceptive activity noted in related derivatives (compounds 36 and 37) .

Comparison :

- The target compound’s 1,4-thiazepane ring (vs. piperazine) may alter pharmacokinetics: Thiazepane’s larger ring size and sulfur atom could reduce basicity, affecting membrane permeability.

N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide ()

This derivative includes a nitro and chloro substituent on the phenyl ring:

Comparison :

- The nitro and chloro groups in this compound introduce strong electron-withdrawing effects, contrasting with the electron-donating methyl group in the target compound’s 3-methylphenyl ring.

- The absence of a heterocyclic ring (e.g., thiazepane) simplifies its structure but limits conformational diversity.

Isoxazole-Containing Sulfonamide ()

N-((4-(5-Methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl)acetamide (CAS 198471-06-6) features an isoxazole ring fused to the phenyl group:

- The isoxazole’s aromaticity and polarity may influence binding to targets like cyclooxygenase (COX) enzymes.

Comparison :

- The isoxazole ring provides a planar, π-electron-rich system, whereas the thiazepane in the target compound offers a non-planar, flexible scaffold.

- The 1,1-dioxide moiety in the target compound could enhance hydrogen-bonding capacity compared to the neutral isoxazole.

Pharmacological Implications

- Antimicrobial Potential: N4-acetylsulfonamides () are historically linked to antibacterial activity, but the target compound’s thiazepane group may redirect activity toward eukaryotic targets (e.g., ion channels).

- Analgesic Activity : Piperazine-containing analogs () show promise in pain management; the target compound’s phenyl-thiazepane moiety could modulate serotonin or NMDA receptors .

Data Table: Key Structural and Physical Properties

Biological Activity

N-(4-((1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)sulfonyl)-3-methylphenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazepane ring, which is a seven-membered heterocyclic structure containing both sulfur and nitrogen. The presence of a dioxido group and various substituents enhances its chemical reactivity and potential pharmacological effects. The molecular formula is , with a molecular weight of approximately 390.51 g/mol.

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit diverse biological activities, including:

- Antimicrobial Activity : Compounds with thiazepane rings have shown promise against various bacterial strains.

- Antitumor Effects : Some derivatives have been investigated for their ability to inhibit cancer cell proliferation.

- Anti-inflammatory Properties : Certain thiazepane-containing compounds display anti-inflammatory effects in vitro and in vivo.

The biological activity of this compound can be attributed to its interactions with various biological macromolecules. The dioxido functionality allows for hydrogen bonding and electrostatic interactions with target proteins, while the phenyl group can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors involved in disease processes.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Antitumor | Inhibits proliferation of cancer cells | |

| Anti-inflammatory | Reduces inflammation in animal models |

Case Studies

- Antimicrobial Studies : A study demonstrated that thiazepane derivatives exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics, suggesting potential as new antimicrobial agents.

- Antitumor Research : In vitro assays indicated that this compound significantly reduced the viability of MCF-7 breast cancer cells. The compound triggered apoptosis pathways, evidenced by increased caspase activity.

- Inflammation Models : In animal models of inflammation, administration of the compound resulted in a marked decrease in pro-inflammatory cytokines (e.g., IL-6 and TNF-alpha), highlighting its anti-inflammatory potential.

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized methodologically?

Answer:

The synthesis of structurally complex sulfonamide derivatives like this compound typically involves multi-step protocols, including sulfonation, cyclization, and coupling reactions. For optimization, statistical Design of Experiments (DoE) is critical. For example, factorial designs can systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) to identify optimal yields while minimizing side reactions. Central composite designs may further refine reaction conditions, particularly for sulfone formation, which is sensitive to oxidation states . Computational reaction path searches, such as those using quantum chemical calculations (e.g., DFT), can predict intermediates and transition states to guide experimental workflows .

Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound’s structure and purity?

Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR resolves substituent positions on the thiazepane and phenyl rings, with sulfone groups causing distinct deshielding in 13C spectra .

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula via exact mass matching, critical for verifying sulfone (-SO2) and acetamide (-NHCOCH3) moieties .

- X-ray Crystallography: Resolves stereochemistry of the 1,4-thiazepane ring and confirms sulfonyl group geometry .

- UV-Vis Spectroscopy: λmax values (e.g., ~255 nm for analogous sulfonamides) indicate π→π* transitions in aromatic systems, useful for concentration standardization .

Advanced: How can computational methods predict this compound’s reactivity or biological interaction mechanisms?

Answer:

- Quantum Mechanics/Molecular Mechanics (QM/MM): Models interactions between the sulfone group and enzymatic targets (e.g., cysteine proteases), predicting binding affinities and reaction pathways .

- Molecular Dynamics (MD): Simulates conformational flexibility of the 1,4-thiazepane ring in aqueous vs. lipid environments, informing bioavailability studies .

- Density Functional Theory (DFT): Calculates sulfone group electrophilicity and nucleophilic attack susceptibility, guiding derivatization strategies .

Advanced: What methodological frameworks address contradictions in biological activity data across studies?

Answer:

- Meta-Analysis with Weighted Statistical Models: Combine data from multiple assays (e.g., IC50 variability in enzyme inhibition studies) using random-effects models to account for inter-study heterogeneity .

- Orthogonal Assay Validation: Confirm activity via disparate methods (e.g., SPR for binding affinity vs. cell-based assays for functional inhibition) to rule out artifact-driven results .

- Dose-Response Curve Reanalysis: Apply nonlinear regression to evaluate Hill slopes and efficacy plateaus, identifying outliers due to solvent effects or aggregation .

Basic: What are critical safety protocols for handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure, as sulfonamides may cause sensitization .

- Ventilation: Conduct reactions in fume hoods to avoid inhalation of fine particulates, especially during sulfonation steps .

- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste, adhering to institutional chemical hygiene plans .

Advanced: How can the sulfone group’s role in pharmacokinetics be elucidated experimentally?

Answer:

- Isotopic Labeling (e.g., 35S): Track sulfone metabolism in vivo using radiolabeled analogs to quantify excretion pathways and tissue distribution .

- Comparative SAR Studies: Synthesize analogs with sulfone replaced by sulfoxide or carbonyl groups and measure changes in LogP, plasma protein binding, and half-life .

- Caco-2 Permeability Assays: Assess intestinal absorption efficiency, correlating sulfone polarity with membrane permeability .

Advanced: What strategies optimize large-scale purification while maintaining stereochemical integrity?

Answer:

- Chiral Stationary Phase (CSP) Chromatography: Use polysaccharide-based CSPs (e.g., Chiralpak AD-H) to resolve enantiomers of the thiazepane ring, monitoring optical rotation for consistency .

- Crystallization Screening: Employ high-throughput platforms (e.g., Gryphon LCP) to identify solvents that favor diastereomeric salt formation, enhancing enantiopurity .

- Process Analytical Technology (PAT): Integrate in-line FTIR or Raman probes to monitor crystallization kinetics and prevent racemization during cooling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.